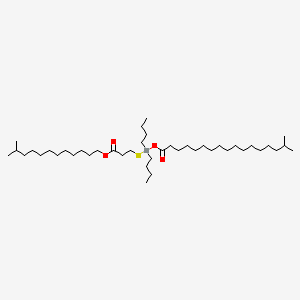
Isotridecyl 3-((dibutyl((1-oxoisooctadecyl)oxy)stannyl)thio)propionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isotridecyl 3-((dibutyl((1-oxoisooctadecyl)oxy)stannyl)thio)propionate is a complex organotin compound. Organotin compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. This particular compound is characterized by its unique structure, which includes isotridecyl, dibutyl, and 1-oxoisooctadecyl groups attached to a stannyl (tin) center through a thio (sulfur) linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isotridecyl 3-((dibutyl((1-oxoisooctadecyl)oxy)stannyl)thio)propionate typically involves multiple steps. The process begins with the preparation of the stannyl precursor, which is then reacted with isotridecyl and 1-oxoisooctadecyl groups under controlled conditions. The reaction conditions often include the use of solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and optimized reaction conditions. The process may involve continuous monitoring and adjustment of parameters to maximize yield and purity. Industrial production also emphasizes safety and environmental considerations, ensuring that the process is both efficient and sustainable.
Chemical Reactions Analysis
Types of Reactions
Isotridecyl 3-((dibutyl((1-oxoisooctadecyl)oxy)stannyl)thio)propionate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the stannyl center or other functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one or more groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different organotin oxides, while substitution reactions can produce a variety of derivatives with modified functional groups.
Scientific Research Applications
Isotridecyl 3-((dibutyl((1-oxoisooctadecyl)oxy)stannyl)thio)propionate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis, facilitating various chemical transformations.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs and treatments.
Industry: The compound is used in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.
Mechanism of Action
The mechanism of action of isotridecyl 3-((dibutyl((1-oxoisooctadecyl)oxy)stannyl)thio)propionate involves its interaction with molecular targets through its stannyl center and functional groups. The compound can form complexes with other molecules, influencing biochemical pathways and cellular processes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Tributyltin compounds: These compounds share the stannyl center but have different alkyl groups attached.
Organotin oxides: These compounds have oxygen atoms bonded to the tin center, leading to different chemical properties.
Isotridecyl derivatives: Compounds with isotridecyl groups but different functional groups attached to the stannyl center.
Uniqueness
Isotridecyl 3-((dibutyl((1-oxoisooctadecyl)oxy)stannyl)thio)propionate is unique due to its specific combination of functional groups and stannyl center. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications that other similar compounds may not be suitable for.
Properties
CAS No. |
84803-43-0 |
|---|---|
Molecular Formula |
C42H84O4SSn |
Molecular Weight |
803.9 g/mol |
IUPAC Name |
[dibutyl-[3-(11-methyldodecoxy)-3-oxopropyl]sulfanylstannyl] 16-methylheptadecanoate |
InChI |
InChI=1S/C18H36O2.C16H32O2S.2C4H9.Sn/c1-17(2)15-13-11-9-7-5-3-4-6-8-10-12-14-16-18(19)20;1-15(2)11-9-7-5-3-4-6-8-10-13-18-16(17)12-14-19;2*1-3-4-2;/h17H,3-16H2,1-2H3,(H,19,20);15,19H,3-14H2,1-2H3;2*1,3-4H2,2H3;/q;;;;+2/p-2 |
InChI Key |
UPDKSZOLCJZVBD-UHFFFAOYSA-L |
Canonical SMILES |
CCCC[Sn](CCCC)(OC(=O)CCCCCCCCCCCCCCC(C)C)SCCC(=O)OCCCCCCCCCCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















